molecular formula C9H6N2O2 B13859188 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile CAS No. 52899-60-2

3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile

Cat. No.: B13859188
CAS No.: 52899-60-2
M. Wt: 174.16 g/mol
InChI Key: DEDIVRYSGQHFIA-UHFFFAOYSA-N
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Description

3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile is a disubstituted benzene derivative featuring two cyano groups at positions 1 and 2, a hydroxyl (-OH) group at position 3, and a methoxy (-OCH₃) group at position 6. This compound belongs to the benzene-1,2-dicarbonitrile family, which is widely studied for its utility as a precursor to phthalocyanines—macrocyclic compounds with applications in nonlinear optics (NLO), dye-sensitized solar cells (DSSCs), and photodynamic therapy . The electron-withdrawing cyano groups enhance the acceptor strength of the core, while the hydroxyl and methoxy substituents introduce polar and electron-donating effects, respectively. These structural features enable unique charge-transfer properties and solubility profiles, making it a versatile candidate for functional materials .

Properties

CAS No.

52899-60-2

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3-hydroxy-6-methoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H6N2O2/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3,12H,1H3

InChI Key

DEDIVRYSGQHFIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)C#N)C#N

Origin of Product

United States

Chemical Reactions Analysis

3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile groups can undergo further chemical transformations, contributing to the compound’s versatility in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural and electronic parameters of 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile with analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Electronic Effects
This compound 3-OH, 6-OCH₃ C₉H₅N₂O₂ 177.15 (calc) Push-pull (OH: EWG, OCH₃: EDG)
4,5-Dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile 4,5-Cl, 3,6-OH C₈H₂Cl₂N₂O₂ 229.02 Strong EWGs (Cl, OH)
4-(Phenylsulfanyl)benzene-1,2-dicarbonitrile 4-SPh C₁₄H₈N₂S 238.28 EDG (SPh enhances conjugation)
3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile 3-O(CH₂)₂C(CH₃)₂ C₁₅H₁₈N₂O 242.32 Steric hindrance from bulky alkoxy

Key Observations:

  • Electronic Effects: The hydroxyl group at position 3 acts as an electron-withdrawing group (EWG) when deprotonated, while the methoxy group at position 6 serves as an electron-donating group (EDG). This push-pull configuration enhances intramolecular charge transfer, a property critical for optoelectronic applications .
  • Substituent Position: Substituents at positions 3 and 6 (meta to each other) reduce steric hindrance compared to ortho-substituted derivatives, favoring planarization in extended π-systems .

Thermal and Photochemical Stability

  • In contrast, chlorinated derivatives (e.g., 4,5-dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile) show higher thermal stability (>250°C) due to the strong electron-withdrawing effects of chlorine .
  • Bulky alkoxy substituents, as in 3-[(2,4-dimethylpentyl)oxy]benzene-1,2-dicarbonitrile, improve solubility in organic solvents but reduce thermal stability due to steric destabilization .

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